molecular formula C8H7IN2 B1288519 3-Iodo-6-methyl-1H-indazole CAS No. 885518-96-7

3-Iodo-6-methyl-1H-indazole

Cat. No.: B1288519
CAS No.: 885518-96-7
M. Wt: 258.06 g/mol
InChI Key: LCBIAXZUZKSIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

3-Iodo-6-methyl-1H-indazole, a derivative of NH-indazoles, contributes significantly to the understanding of the supramolecular structure and interactions of indazoles. Research on NH-indazoles, including 3-methyl-1H-indazole and its fluorinated derivatives, has revealed insights into hydrogen bonding and aromatic interactions within these compounds. These studies employ techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy, providing a comprehensive understanding of their structural behavior (Teichert et al., 2007).

Synthesis and Chemical Reactivity

The synthesis of novel 3-heteroaryl N-1-functionalized indazoles, including this compound, is a key area of research. These compounds are synthesized through palladium cross-coupling reactions, contributing to the advancement of synthetic chemistry and expanding the potential applications of indazole derivatives (Fraile et al., 2011).

Thermochemical Properties

Research on the molar standard enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid and its methyl ester derivative, provides essential data for understanding their thermochemical properties. These studies employ calorimetry and thermogravimetry, offering valuable information for applications in material science and chemistry (Orozco-Guareño et al., 2019).

Biological Activities

The indazole scaffold, including this compound derivatives, exhibits a range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive properties. Research in this area focuses on the development of new pharmaceuticals and understanding the molecular basis of these biological effects (Panda et al., 2022).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and store in a well-ventilated area .

Future Directions

Biochemical Analysis

Biochemical Properties

3-Iodo-6-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes such as tyrosine kinases and cyclooxygenases . These interactions are crucial as they can modulate signaling pathways and biochemical processes within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For example, the compound’s interaction with tyrosine kinases can inhibit their phosphorylation activity, thereby affecting downstream signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or varying temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce metabolites with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIAXZUZKSIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609752
Record name 3-Iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-96-7
Record name 3-Iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-methyl-1H-indazole
Reactant of Route 2
3-Iodo-6-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-Iodo-6-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-Iodo-6-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-Iodo-6-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-Iodo-6-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.